molecular formula C11H14N2O6S B027184 Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate CAS No. 105956-08-9

Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate

Cat. No. B027184
M. Wt: 302.31 g/mol
InChI Key: KCYJANNUKBNZAB-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is synthesized through a multi-step process, which involves the reaction of several reagents.

Mechanism Of Action

The mechanism of action of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in various cellular processes.

Biochemical And Physiological Effects

Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is its versatility. It can be easily modified to yield a wide range of derivatives, which can be used for various applications. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate. One area of research is the development of new synthetic methods that can improve the overall yield of the compound. Another area of research is the investigation of its potential applications in material science, such as the development of new sensors and catalysts. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate involves several steps. The first step involves the reaction of 3-methyl-2-methylsulfonylimidazole-4-carbaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding enamine. The enamine is then treated with dimethyl malonate in the presence of a base to yield the desired product. The overall yield of the synthesis process is approximately 50%.

Scientific Research Applications

Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activity. In addition, it has been investigated for its potential use as a building block in the synthesis of novel drugs.

properties

CAS RN

105956-08-9

Product Name

Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate

InChI

InChI=1S/C11H14N2O6S/c1-13-7(6-12-11(13)20(4,16)17)5-8(9(14)18-2)10(15)19-3/h5-6H,1-4H3

InChI Key

KCYJANNUKBNZAB-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1S(=O)(=O)C)C=C(C(=O)OC)C(=O)OC

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)C)C=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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